4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide
Overview
Description
"4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide" is a compound that belongs to the class of benzenesulfonamides. These compounds have been extensively studied for various applications, particularly in medicinal chemistry. However, our focus here is strictly on the compound's chemical aspects.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including those similar to our compound of interest, involves multiple steps. Gao et al. (2014) discuss a multi-step synthesis process involving the formation of a precursor, followed by specific reactions to achieve the target compound (Gao, Xu, Wang, & Zheng, 2014).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides can vary significantly. Rodrigues et al. (2015) describe the crystal structures of similar compounds, highlighting the importance of intermolecular interactions in their architecture (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
Chemical Reactions and Properties
Benzenesulfonamides can undergo various chemical reactions. For instance, Carlsen (1998) explains the use of a related compound in the benzylation of alcohols and phenols, demonstrating its reactivity in organic synthesis (Carlsen, 1998).
Physical Properties Analysis
The physical properties of these compounds, including crystallography and solubility, are crucial for understanding their behavior. The work by Ibrahim et al. (2011) provides insights into the crystal structure of a related compound, which is essential for understanding its physical properties (Ibrahim, Tahir, Iqbal, Shahwara, & Razaa, 2011).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, such as reactivity and interaction with other molecules, are influenced by their structure. The study by Al-Hourani et al. (2016) on the synthesis and crystal structure of a similar compound provides valuable information on its chemical properties (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).
Scientific Research Applications
Photodynamic Therapy and Photosensitization
Research indicates that derivatives similar to 4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide, such as zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Carbonic Anhydrase Inhibition
A series of compounds including 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and showed interesting cytotoxic activities, alongside strong inhibition of human carbonic anhydrase isoforms. These findings are crucial for further anti-tumor activity studies and highlight the compound's potential in developing treatments targeting specific cancer types (Gul et al., 2016).
Supramolecular Chemistry
Studies on crystal structures related to this compound reveal insights into supramolecular architecture influenced by interactions such as C—H⋯πaryl and C—H⋯O, forming multidimensional architectures. These findings contribute to the understanding of molecular assembly and design in the context of supramolecular chemistry (Rodrigues et al., 2015).
Radioligand Development for PET Imaging
The synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide and its precursor for potential use as a PET selective CB2 radioligand showcases the compound's application in biomedical imaging. This development offers a new avenue for studying CB2 receptor distribution and function in vivo, with implications for neurology and oncology (Gao et al., 2014).
properties
IUPAC Name |
4-methoxy-N-[1-(4-methoxyphenoxy)propan-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-13(12-23-16-6-4-14(21-2)5-7-16)18-24(19,20)17-10-8-15(22-3)9-11-17/h4-11,13,18H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRWGBAZYRSVMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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